molecular formula C18H15NO2 B10843669 4''-(6-Methoxypyridin-3-yl)biphenyl-3-ol

4''-(6-Methoxypyridin-3-yl)biphenyl-3-ol

Cat. No. B10843669
M. Wt: 277.3 g/mol
InChI Key: JEDOKEGGMJNKGY-UHFFFAOYSA-N
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Description

4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol is a complex organic compound that features a biphenyl core substituted with a methoxypyridinyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this reaction makes it suitable for industrial applications. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxypyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.

Scientific Research Applications

4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol can be compared with other similar compounds, such as:

The uniqueness of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol lies in its specific substitution pattern and the resulting chemical and biological properties.

properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-[4-(6-methoxypyridin-3-yl)phenyl]phenol

InChI

InChI=1S/C18H15NO2/c1-21-18-10-9-16(12-19-18)14-7-5-13(6-8-14)15-3-2-4-17(20)11-15/h2-12,20H,1H3

InChI Key

JEDOKEGGMJNKGY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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